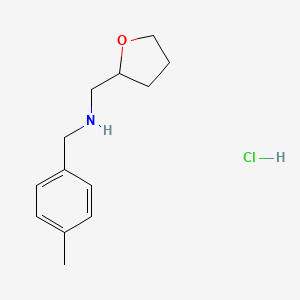
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, commonly referred to as 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid tyrosine and is used in a variety of laboratory experiments, including those related to drug development, biochemistry, and pharmacology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves the reaction of 4-methylbenzyl chloride with tetrahydro-2-furanmethanamine followed by the addition of hydrochloric acid to form the hydrochloride salt.
Starting Materials
4-methylbenzyl chloride, tetrahydro-2-furanmethanamine, hydrochloric acid
Reaction
Step 1: 4-methylbenzyl chloride is reacted with tetrahydro-2-furanmethanamine in the presence of a base such as sodium hydroxide to form (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine., Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride.
Applications De Recherche Scientifique
4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride has a wide range of applications in scientific research. It is used in the study of drug metabolism, drug receptor interactions, and drug transport. It is also used in the study of enzyme kinetics, protein-protein interactions, and receptor-ligand interactions. Additionally, it is used in the study of biochemical pathways, cellular signaling, and gene expression. Finally, it is used in the development of new drugs, as well as in the study of drug resistance and drug toxicity.
Mécanisme D'action
The mechanism of action of 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, an important target for many psychiatric drugs. Additionally, it is thought to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Finally, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride are not fully understood. However, it is believed to have an antidepressant-like effect, as well as an anxiolytic-like effect. Additionally, it is believed to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. Finally, it is believed to have anti-cancer effects, as well as anti-epileptic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is a relatively safe compound and is not known to cause any adverse effects. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Orientations Futures
There are several potential future directions for research on 4-Methyltetrahydrofuran-2-ylmethylbenzylamine hydrochloride. These include further studies on its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be done on its potential toxicity, its interactions with other drugs, and its potential for drug resistance. Finally, further studies could be done on its potential for use in drug delivery systems and its potential for use in combination therapies.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVULGMTUVYZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)
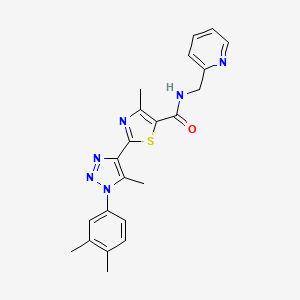
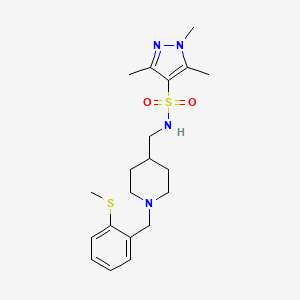
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)
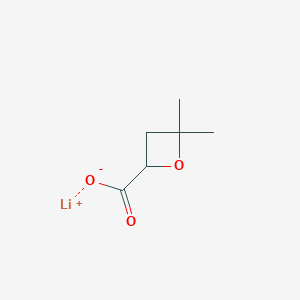
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)
![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)


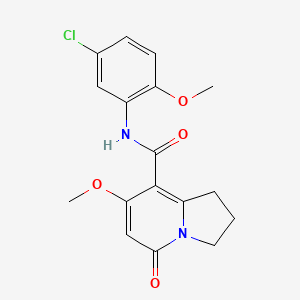
![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2574316.png)
![N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2574319.png)
thioxophosphorane](/img/structure/B2574320.png)
![2-(4-bromophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2574322.png)